1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene
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Overview
Description
1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and an ether linkage to a phenylbutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene typically involves the reaction of 1-methyl-2-hydroxybenzene with 1-phenylbut-3-en-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the phenylbutenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenylbut-3-en-1-ol: Similar in structure but contains a hydroxyl group instead of an ether linkage.
1-Methyl-4-(2-methylbut-3-en-2-ylsulfonyl)benzene: Contains a sulfonyl group instead of an ether linkage.
(((2,2-Dimethylbut-3-yn-1-yl)oxy)methyl)benzene: Contains an alkyne group instead of an alkene.
Uniqueness
1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene is unique due to its specific ether linkage and the presence of both aromatic and aliphatic components
Properties
CAS No. |
918134-67-5 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-methyl-2-(1-phenylbut-3-en-2-yloxy)benzene |
InChI |
InChI=1S/C17H18O/c1-3-16(13-15-10-5-4-6-11-15)18-17-12-8-7-9-14(17)2/h3-12,16H,1,13H2,2H3 |
InChI Key |
HEEKDMVYTPQWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(CC2=CC=CC=C2)C=C |
Origin of Product |
United States |
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